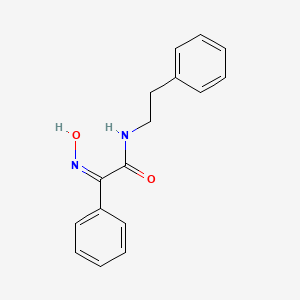![molecular formula C28H38N4OS2 B15028823 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea (non-preferred name)](/img/structure/B15028823.png)
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}thiourea is a complex organic compound with a unique structure that combines phenyl, thiourea, and bicyclic moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenylcarbamothioyl intermediate: This involves the reaction of phenyl isothiocyanate with an appropriate amine to form the phenylcarbamothioyl group.
Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Incorporation of the bicyclic moiety: The final step involves the reaction of the intermediate with a bicyclic compound, such as 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The phenyl and bicyclic moieties may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-3-phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}thiourea
- 1-Ethyl-3-phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}thiourea
Uniqueness
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}thiourea is unique due to the presence of the bicyclic moiety, which can impart distinct steric and electronic properties
Propiedades
Fórmula molecular |
C28H38N4OS2 |
|---|---|
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
3-phenyl-1-[2-(phenylcarbamothioylamino)ethyl]-1-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]thiourea |
InChI |
InChI=1S/C28H38N4OS2/c1-27(2)21-14-15-28(27,3)24(20-21)33-19-18-32(26(35)31-23-12-8-5-9-13-23)17-16-29-25(34)30-22-10-6-4-7-11-22/h4-13,21,24H,14-20H2,1-3H3,(H,31,35)(H2,29,30,34) |
Clave InChI |
NNZAGPZSSHIBFB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)OCCN(CCNC(=S)NC3=CC=CC=C3)C(=S)NC4=CC=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15028740.png)
![(5Z)-3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B15028743.png)


![1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine](/img/structure/B15028756.png)
![Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate](/img/structure/B15028766.png)

![(3Z)-1-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15028777.png)
![2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide](/img/structure/B15028779.png)
![2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15028785.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028794.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028802.png)
![{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028818.png)
![4-[(4-Carboxyheptanoyl)amino]benzoic acid](/img/structure/B15028826.png)
